NG25 trihydrochloride

Kinase inhibitor selectivity MAP4K2 inhibition Structure-activity relationship

NG25 trihydrochloride is a synthetic, ATP-competitive type II kinase inhibitor that potently targets both Transforming Growth Factor-β-Activated Kinase 1 (TAK1/MAP3K7) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2/GCK). Unlike type I inhibitors that bind the active DFG-in conformation, NG25 stabilizes the inactive DFG-out state, a binding mode validated by a 2.4 Å co-crystal structure with TAK1 (PDB 4O91).

Molecular Formula C29H33Cl3F3N5O2
Molecular Weight 647.0 g/mol
CAS No. 1315355-93-1
Cat. No. B609550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG25 trihydrochloride
CAS1315355-93-1
SynonymsNG25;  NG-25;  NG 25; 
Molecular FormulaC29H33Cl3F3N5O2
Molecular Weight647.0 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F
InChIInChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H
InChIKeyQOIOJVPRHIAONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NG25 Trihydrochloride (CAS 1315355-93-1) – What Procuring Scientists Need to Know Before Selecting a TAK1 Inhibitor


NG25 trihydrochloride is a synthetic, ATP-competitive type II kinase inhibitor that potently targets both Transforming Growth Factor-β-Activated Kinase 1 (TAK1/MAP3K7) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2/GCK) [1]. Unlike type I inhibitors that bind the active DFG-in conformation, NG25 stabilizes the inactive DFG-out state, a binding mode validated by a 2.4 Å co-crystal structure with TAK1 (PDB 4O91) [1]. This dual inhibition profile and distinct structural mechanism create a unique pharmacological fingerprint that cannot be replicated by single-target TAK1 or MAP4K2 inhibitors.

Why NG25 Trihydrochloride Cannot Be Replaced by Generic TAK1 Inhibitors in Critical Experimental Workflows


TAK1 inhibitors are not interchangeable. NG25 trihydrochloride is a type II dual TAK1/MAP4K2 inhibitor with a DFG-out binding mode, whereas commonly used alternatives such as 5Z-7-oxozeaenol (an irreversible type I inhibitor) or Takinib (a type I ATP-competitive inhibitor) lack MAP4K2 activity entirely [1][2]. Even within the same chemical series, subtle structural modifications profoundly shift target selectivity: compound 2, the closest analog, exhibits reversed potency preferences (TAK1 IC50 41 nM vs. 149 nM for NG25; MAP4K2 IC50 98 nM vs. 22 nM for NG25) [1]. Substituting NG25 with any of these alternatives fundamentally alters the kinase inhibition profile and downstream signaling consequences.

NG25 Trihydrochloride Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


MAP4K2 Potency Advantage of NG25 Over Its Closest Structural Analog Compound 2

NG25 (compound 1) demonstrates a 4.5-fold greater potency against MAP4K2 compared to its closest structural analog compound 2, while compound 2 exhibits 3.6-fold greater potency against TAK1. This orthogonal selectivity profile is a direct consequence of the divergent linker chemistry (amide in 1 vs. trans-alkene in 2) [1]. Users requiring preferential MAP4K2 inhibition within a dual TAK1/MAP4K2 context should select NG25 over compound 2.

Kinase inhibitor selectivity MAP4K2 inhibition Structure-activity relationship Type II kinase inhibitor

In Vivo Survival Benefit of NG25 Over 5Z-7-Oxozeaenol in a Multiple Myeloma Mouse Model

In a direct head-to-head comparison using the Vκ*MYC transgenic mouse model of multiple myeloma, NG25 treatment significantly prolonged survival, whereas 5Z-7-oxozeaenol showed only a non-significant trend toward increased survival [1]. This differential in vivo outcome cannot be predicted from biochemical IC50 values alone (5Z-7-oxozeaenol TAK1 IC50 = 8 nM vs. NG25 TAK1 IC50 = 149 nM), highlighting that the dual TAK1/MAP4K2 pharmacology of NG25 produces biological effects not achievable with a potent but TAK1-selective inhibitor.

Multiple myeloma TAK1 inhibitor in vivo efficacy Vκ*MYC mouse model Survival analysis

Type II DFG-Out Binding Mode Distinguishes NG25 from Type I TAK1 Inhibitors Like Takinib

NG25 binds TAK1 in the DFG-out conformation characteristic of type II inhibitors, as confirmed by a 2.4 Å co-crystal structure (PDB 4O91), engaging both the ATP-binding pocket and an adjacent allosteric hydrophobic pocket [1]. In contrast, Takinib is a type I inhibitor that binds within the ATP pocket of the DFG-in conformation [2]. This mechanistic distinction is critical because type II inhibitors often exhibit slower dissociation kinetics (longer residence time) and distinct selectivity profiles compared to type I inhibitors targeting the same kinase.

Type II kinase inhibitor DFG-out conformation Co-crystal structure TAK1 binding mode

Favorable Pharmacokinetic Properties of NG25 Enabling In Vivo Pharmacological Studies

NG25 (compound 1) demonstrates favorable pharmacokinetic properties in mice, with a terminal half-life (T1/2) of 2.03 hours, AUC of 1369 h·ng/mL, and clearance (CL) of 80.8 mL/min/kg following intravenous administration at 1 mg/kg [1]. In contrast, compound 2 exhibits inferior PK parameters that limit its utility for in vivo studies. This PK advantage, combined with the compound's dual TAK1/MAP4K2 pharmacology, makes NG25 the preferred choice from this chemical series for animal experiments.

Pharmacokinetics Oral bioavailability In vivo pharmacology Mouse PK

Cellular Target Engagement: NG25 Inhibits Downstream TAK1/MAP4K2 Signaling at Sub-100 nM Concentrations

NG25 inhibits phosphorylation of IKK, p38, and JNK—well-established downstream effectors of TAK1 and MAP4K2—at concentrations below 100 nM in cellular assays [1]. This sub-100 nM cellular activity is consistent with its biochemical IC50 values and distinguishes NG25 from analogs in the same series that show weaker cellular target engagement. For example, compound 2, despite having a more potent TAK1 IC50 (41 nM), displays a different cellular inhibition profile due to its weaker MAP4K2 activity [1].

Cellular target engagement IKK phosphorylation p38 MAPK JNK signaling

Optimal Use Cases for NG25 Trihydrochloride Based on Verified Differential Evidence


Dual TAK1/MAP4K2 Pathway Inhibition in Inflammation and Immune Signaling Research

NG25 is the tool compound of choice for studies requiring simultaneous inhibition of both TAK1 and MAP4K2. In human umbilical vein endothelial cells (HUVECs) and pulmonary artery smooth muscle cells, NG25 effectively blocks TGFβ-activated kinase signaling at sub-100 nM concentrations, inhibiting IKK/NF-κB and p38/JNK pathways downstream of both kinases [1]. This dual blockade cannot be achieved with selective TAK1 inhibitors such as Takinib (IC50 9.5 nM for TAK1; no MAP4K2 activity) [2] or 5Z-7-oxozeaenol (TAK1 IC50 8 nM; MAP4K2 inactive).

In Vivo Efficacy Studies in Hematological Malignancy Models Requiring Significant Survival Endpoints

For multiple myeloma and other hematological cancer models, NG25 provides a statistically significant survival benefit that the more TAK1-potent 5Z-7-oxozeaenol cannot deliver [1]. The validated PK profile (T1/2 = 2.03 h, AUC = 1369 h·ng/mL in mice) supports once-daily or twice-daily dosing regimens at 1 mg/kg IV or oral gavage [2]. Researchers should select NG25 when in vivo target engagement of both TAK1 and MAP4K2 is required to achieve a therapeutic effect.

Structural Biology Studies Focusing on Type II DFG-Out Kinase Inhibitor Binding Modes

Investigators studying the structural basis of type II kinase inhibition can use NG25 as a validated tool compound with a published 2.4 Å co-crystal structure (PDB 4O91) demonstrating DFG-out binding to TAK1 [1]. This structural information, which includes detailed hydrogen-bonding interactions with the hinge region (Ala107), linker amide (Glu77, Asp175), and activation loop (Ile153, His154), provides a rational basis for structure-based drug design efforts targeting the inactive kinase conformation.

Chemical Biology Studies Differentiating TAK1-Dependent from MAP4K2-Dependent Signaling

NG25's unique dual inhibition profile (TAK1 IC50 149 nM; MAP4K2 IC50 22 nM) makes it an ideal tool for dissecting the relative contributions of TAK1 versus MAP4K2 to cellular phenotypes when used alongside selective inhibitors. Combining NG25 treatment with the MAP4K2-selective inhibitor compound 17 (MAP4K2 IC50 37 nM; TAK1 IC50 2700 nM) [1] enables researchers to deconvolve pathway-specific effects, a strategy not possible with single-target inhibitors alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NG25 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.